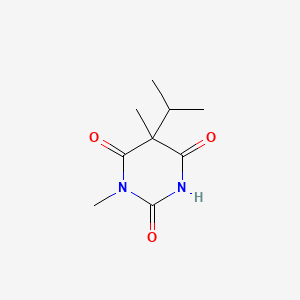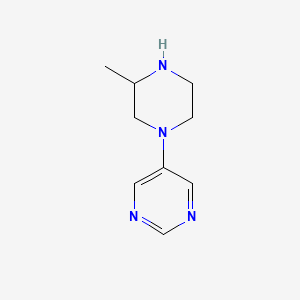
5-(3-Methylpiperazin-1-YL)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a 3-methylpiperazin-1-yl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpiperazin-1-yl)pyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine with 3-methylpiperazine. One common method includes the reaction of 5-bromo-2-chloropyrimidine with 3-methylpiperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as crystallization or chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
5-(3-Methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols depending on the functional groups present .
科学研究应用
5-(3-Methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It serves as a core structure in the development of various pharmaceuticals, including anticancer and antimicrobial agents.
作用机制
The mechanism of action of 5-(3-methylpiperazin-1-yl)pyrimidine largely depends on its specific application. In medicinal chemistry, it often acts by binding to specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby modulating biological pathways involved in disease processes .
相似化合物的比较
Similar Compounds
4-(3-Furyl)-2-(4-methylpiperazin-1-yl)pyrimidine: Similar in structure but with a furyl group instead of a methyl group.
7-(4-Methylpiperazin-1-yl)-5-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidine: Contains a pyrazolo[1,5-a]pyrimidine core with similar substituents.
Uniqueness
5-(3-Methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylpiperazine moiety enhances its solubility and bioavailability, making it a valuable scaffold in drug design .
属性
分子式 |
C9H14N4 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
5-(3-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C9H14N4/c1-8-6-13(3-2-12-8)9-4-10-7-11-5-9/h4-5,7-8,12H,2-3,6H2,1H3 |
InChI 键 |
MLODHOOXKWLUKM-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCN1)C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


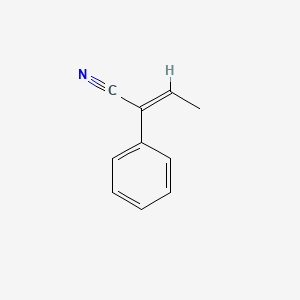
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)

![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
![octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14162926.png)
![But-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine](/img/structure/B14162927.png)
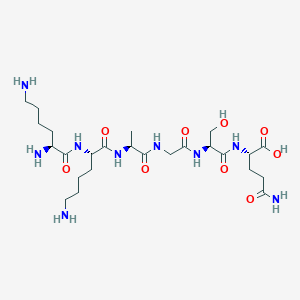
![2-(3-Methyl-butyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14162944.png)

![2-[3-Tert-butyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B14162958.png)
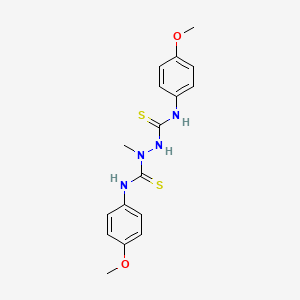

![7h-Benzo[c]thioxanthen-7-one](/img/structure/B14162973.png)
